3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Overview
Description
2’-Methoxyformonetin is a natural compound belonging to the family of flavonoids. It is found in various plants, including red clover, alfalfa, and soybeans. This compound has gained significant attention due to its potential therapeutic and environmental applications. The molecular formula of 2’-Methoxyformonetin is C17H14O5, and it has a molecular weight of 298.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxyformonetin typically involves the methylation of formononetin. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of 2’-Methoxyformonetin may involve the extraction from natural sources such as red clover or alfalfa. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxyformonetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted flavonoids.
Scientific Research Applications
2’-Methoxyformonetin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoids and related compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural dyes and pigments.
Mechanism of Action
The mechanism of action of 2’-Methoxyformonetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
2’-Methoxyformonetin is unique among flavonoids due to its specific methoxy substitution pattern. Similar compounds include:
Formononetin: Lacks the methoxy group at the 2’ position.
Biochanin A: Has a methoxy group at the 4’ position instead of the 2’ position.
Genistein: Lacks methoxy groups but has similar structural features.
These compounds share some biological activities but differ in their potency and specific applications, highlighting the uniqueness of 2’-Methoxyformonetin .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-9,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRCYGATNWFTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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